Cas no 62176-39-0 (Benzoic acid, 5-chloro-2-(methylthio)-)
Benzoic acid, 5-chloro-2-(methylthio)- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 5-chloro-2-(methylthio)-
- 5-Chloro-2-(methylsulfanyl)benzoic acid
- 5-chloro-2-methylsulfanylbenzoic acid
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- MDL: MFCD04119794
- Inchi: 1S/C8H7ClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
- InChI Key: DHFONUYVBAIUFH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(=O)O)C=1)SC
Computed Properties
- Exact Mass: 201.98561
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 37.3
Benzoic acid, 5-chloro-2-(methylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516775-500 mg |
5-Chloro-2-(methylsulfanyl)benzoic acid |
62176-39-0 | 500MG |
€304.40 | 2023-04-17 | ||
| abcr | AB516775-1 g |
5-Chloro-2-(methylsulfanyl)benzoic acid |
62176-39-0 | 1g |
€406.20 | 2023-04-17 | ||
| abcr | AB516775-5 g |
5-Chloro-2-(methylsulfanyl)benzoic acid |
62176-39-0 | 5g |
€1,322.00 | 2023-04-17 | ||
| Matrix Scientific | 178293-2.500g |
5-Chloro-2-methylsulfanylbenzoic acid, 95% |
62176-39-0 | 95% | 2.500g |
$1238.00 | 2023-09-10 | |
| Matrix Scientific | 178293-5g |
5-Chloro-2-methylsulfanylbenzoic acid, 95% |
62176-39-0 | 95% | 5g |
$1816.00 | 2023-09-10 | |
| abcr | AB516775-500mg |
5-Chloro-2-(methylsulfanyl)benzoic acid |
62176-39-0 | 500mg |
€304.40 | 2023-09-02 | ||
| abcr | AB516775-1g |
5-Chloro-2-(methylsulfanyl)benzoic acid, 95%; . |
62176-39-0 | 95% | 1g |
€348.90 | 2025-04-17 | |
| abcr | AB516775-5g |
5-Chloro-2-(methylsulfanyl)benzoic acid, 95%; . |
62176-39-0 | 95% | 5g |
€1108.40 | 2025-04-17 | |
| Aaron | AR01I50J-1g |
Benzoic acid, 5-chloro-2-(methylthio)- |
62176-39-0 | 95% | 1g |
$353.00 | 2025-02-12 | |
| Aaron | AR01I50J-5g |
Benzoic acid, 5-chloro-2-(methylthio)- |
62176-39-0 | 95% | 5g |
$1058.00 | 2025-02-12 |
Benzoic acid, 5-chloro-2-(methylthio)- Suppliers
Benzoic acid, 5-chloro-2-(methylthio)- Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Benzoic acid, 5-chloro-2-(methylthio)-
Benzoic Acid, 5-Chloro-2-(Methylthio)-: A Comprehensive Overview
Benzoic acid, 5-chloro-2-(methylthio)- (CAS No. 62176-39-0) is a versatile organic compound with significant applications in various fields. This compound, also referred to as 5-chloro-2-(methylthio)benzoic acid, belongs to the class of substituted benzoic acids and is characterized by its unique structural features. The molecule consists of a benzoic acid backbone with a chlorine atom at the 5-position and a methylthio group (-SCH₃) at the 2-position. These substituents impart distinct chemical and physical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 5-chloro-2-(methylthio)benzoic acid typically involves multi-step reactions, often starting from chlorobenzene derivatives. The introduction of the methylthio group is achieved through nucleophilic substitution or coupling reactions, while the carboxylic acid functionality is introduced via oxidation or hydrolysis steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
One of the most notable applications of 5-chloro-2-(methylthio)benzoic acid is in the field of pharmaceuticals. This compound serves as an intermediate in the synthesis of various bioactive molecules, including antibiotics and antiviral agents. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in viral replication, making them promising candidates for antiviral drug development.
In addition to its pharmaceutical applications, 5-chloro-2-(methylthio)benzoic acid finds utility in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has been extensively explored. Recent research highlights its role in enhancing crop resistance to fungal infections, particularly in staple crops like wheat and rice. This has led to increased interest in its use as a sustainable agricultural solution.
The electronic properties of 5-chloro-2-(methylthio)benzoic acid also make it a candidate for applications in materials science. Its conjugated π-system and functional groups enable it to participate in supramolecular assemblies, which are crucial for the development of advanced materials such as organic semiconductors and sensors. Researchers have demonstrated its potential in creating highly sensitive chemical sensors capable of detecting trace amounts of environmental pollutants.
From an environmental standpoint, understanding the fate and behavior of 5-chloro-2-(methylthio)benzoic acid in natural systems is critical. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to assess its long-term impact on ecosystems and develop strategies for mitigating any adverse effects.
In conclusion, 5-chloro-2-(methylthio)benzoic acid (CAS No. 62176-39-0) is a multifaceted compound with diverse applications across industries. Its unique chemical structure and functional groups render it invaluable for both academic exploration and practical implementations. As scientific advancements continue to unfold, the potential uses of this compound are expected to expand further, solidifying its position as a key player in modern chemistry.
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